Differential Anti-Hyperpermeability Efficacy: Isorhoifolin vs. Diosmin and Linarin in Hamster Cheek Pouch Model
In a standardized hamster cheek pouch ischemia/reperfusion (I/R) model of microvascular hyperpermeability, isorhoifolin demonstrated a 30±1% reduction in leaky sites at 10 mg/kg oral dose, exceeding the 18±1% reduction achieved by diosmin at the same dose [1]. At 30 mg/kg, isorhoifolin (44±1% reduction) maintained comparable efficacy to linarin (46±2% reduction) and hesperidin (44±1% reduction), all of which substantially outperformed diosmin (37±3% reduction) [1].
| Evidence Dimension | Anti-hyperpermeability activity (reduction in leaky sites post-I/R) |
|---|---|
| Target Compound Data | 10 mg/kg: 30±1%; 30 mg/kg: 44±1% |
| Comparator Or Baseline | Diosmin (10 mg/kg: 18±1%; 30 mg/kg: 37±3%); Linarin (10 mg/kg: 19±1%; 30 mg/kg: 46±2%); Hesperidin (10 mg/kg: 17±3%; 30 mg/kg: 44±1%) |
| Quantified Difference | At 10 mg/kg, isorhoifolin is 12 percentage points more effective than diosmin (30% vs 18%). At 30 mg/kg, isorhoifolin is 7 percentage points more effective than diosmin (44% vs 37%). |
| Conditions | Hamster cheek pouch microcirculation model; ischemia/reperfusion (30 min); oral administration 15 min pre-anesthesia |
Why This Matters
For vascular biology studies targeting endothelial barrier function, isorhoifolin provides superior low-dose efficacy compared to diosmin, enabling more cost-effective experimental designs with reduced compound consumption.
- [1] Paysant, J., Sansilvestri-Morel, P., Bouskela, E., Verbeuren, T.J. Different flavonoids present in the micronized purified flavonoid fraction (Daflon 500 mg) contribute to its anti-hyperpermeability effect in the hamster cheek pouch microcirculation. International Angiology, 2008, 27(1): 81-85. View Source
